Phthalic Acid

描述

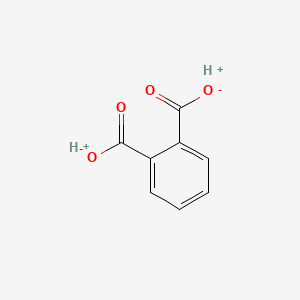

This compound is a benzenedicarboxylic acid cosisting of two carboxy groups at ortho positions. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a phthalate(1-).

This compound has been reported in Papaver somniferum, Cocos nucifera, and other organisms with data available.

RN given refers to parent cpd; structure in Merck Index, 9th ed, #7178

Structure

3D Structure

属性

IUPAC Name |

phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGIFLGASWRNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4, Array, H2C8H4O4 | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phthalic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phthalic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10197-71-4 (hydrochloride salt), 15656-86-7 (mono-barium salt), 15968-01-1 (di-hydrochloride salt), 29801-94-3 (potassium salt), 33227-10-0 (mono-Ru salt), 4409-98-7 (di-potassium salt), 5793-85-1 (mono-calcium salt), 6838-85-3 (mono-lead(2+) salt), 827-27-0 (mono-hydrochloride salt), 877-24-7 (mono-potassium salt) | |

| Record name | Phthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021484 | |

| Record name | Phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phthalic acid appears as white crystals or fine white powder. (NTP, 1992), Colorless solid; [Hawley] Colorless or white solid; [CHEMINFO] White crystalline solid; [MSDSonline], Solid, CRYSTALLINE POWDER., White crystals or a fine white powder. | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes, Boiling point = 598.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.), decomposes | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

334 °F (NTP, 1992), 334 °F (168 °C) (Closed cup), 168 °C c.c., 334 °F | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol; sparingly soluble in ether, 1 g dissolves in 160 ml water, 10 ml alc, 205 ml ether, 5.3 ml methanol; practically insol in chloroform, In water, 6,965 mg/L at 25 °C, 7.01 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.625 (poor) | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.593 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.593 g/cu cm at 15 °C, Density/specific gravity: 9.4864 kmol/cu m @ 20 °C, Relative density (water = 1): 1.6, 1.593 | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.73 (AIR= 1), Relative vapor density (air = 1): 5.7 | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000064 [mmHg], 6.36X10-7 mm Hg at 25 °C | |

| Record name | Phthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Plates from water | |

CAS No. |

88-99-3 | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O7F7IX66E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

410 to 412 °F (decomposes) (NTP, 1992), Decomposes at 230 °C, Melting point: ca. 210 °C, converted into phthalic anhydride with the elimination of water., Triple point temperature and pressure = 464.15 K (estimated to be equal to the melting point), 7.8183X10+3 Pa, Melting point = 464.15 K (determined in a sealed tube), 205 - 230 °C, 410-412 °F | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Phthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key reactions of phthalic acid (Benzene-1,2-dicarboxylic acid). The information is presented to support research and development activities, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Identification

This compound is an aromatic dicarboxylic acid. Its structure consists of a benzene (B151609) ring with two carboxyl groups (-COOH) attached to adjacent carbon atoms (ortho positions).[1][2] This specific substitution pattern is responsible for its characteristic properties, including its ability to readily form a cyclic anhydride (B1165640) upon heating. This compound is one of three isomers of benzenedicarboxylic acid, the other two being isothis compound (meta-isomer) and terethis compound (para-isomer).[1][3]

IUPAC Name: Benzene-1,2-dicarboxylic acid[1][4] Other Names: o-Phthalic acid, 1,2-Benzenedioic acid[1][5] CAS Number: 88-99-3[1] Molecular Formula: C₈H₆O₄[1] Molecular Weight: 166.132 g/mol [1][6]

Physicochemical Properties

This compound is a white, crystalline solid under standard conditions.[7] Its properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White crystalline solid/powder | [1][7] |

| Molar Mass | 166.132 g/mol | [1] |

| Density | 1.593 g/cm³ (at 20 °C) | [1] |

| Melting Point | 207-211 °C (decomposes) | [1][6] |

| Boiling Point | Decomposes | [7] |

| Acidity (pKa) | pKa₁ = 2.89, pKa₂ = 5.51 | [1] |

| Flash Point | 168 °C (334 °F) | [7] |

| Vapor Pressure | 7.8 hPa (at 191 °C) |

Table 2: Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 0.6 g / 100 mL | 20 | [1] |

| Water | 18 g / 100 mL | 100 | [4] |

| Ethanol | Soluble | - | |

| Methanol | Soluble | - | |

| Acetone | Soluble | - | |

| Benzene | Soluble | - | |

| Chloroform | Soluble | - |

Table 3: Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| UV-Vis (in acidic mobile phase) | λmax: 200 nm, 226 nm, 276 nm | |

| FTIR (cm⁻¹) | Key bands correspond to C=O stretching (carboxylic acid), O-H stretching, C-O stretching, and aromatic C-H and C=C bending. | |

| ¹H NMR (in deuterated acetone) | Spectra show a complex AA'BB' system for the aromatic protons. |

Key Chemical Reactions

-

Dehydration to Phthalic Anhydride: When heated above its melting point (~200 °C), this compound readily loses a molecule of water to form phthalic anhydride, a stable five-membered ring. This is a key industrial reaction, though the anhydride is more commonly produced directly from other precursors.

-

Acid-Base Reactions: As a dibasic acid, this compound can donate two protons.[1] It reacts with bases to form phthalate (B1215562) salts. The monopotassium salt, potassium hydrogen phthalate, is a primary standard in analytical chemistry.[1]

-

Esterification: this compound reacts with alcohols, typically under acidic catalysis, to form phthalate esters. However, these esters are more commonly and efficiently prepared from the more reactive phthalic anhydride.[1]

-

Reduction: Reduction of this compound with a sodium amalgam in the presence of water yields a 1,3-cyclohexadiene (B119728) derivative.[1]

Production and Synthesis

Industrially, this compound is produced via the hydrolysis of phthalic anhydride. The anhydride itself is a large-scale commodity chemical manufactured through the catalytic gas-phase oxidation of o-xylene (B151617) or naphthalene (B1677914) over a vanadium pentoxide (V₂O₅) catalyst.[1]

Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis, purification, and characterization of this compound.

Synthesis of this compound by Hydrolysis of Phthalic Anhydride

This protocol describes the conversion of phthalic anhydride to this compound.

Materials:

-

Phthalic anhydride (5.0 g)

-

Deionized water

-

125 mL Erlenmeyer flask

-

Reflux condenser

-

Heating mantle or hot plate

-

Boiling chips

Procedure:

-

Place 5.0 g of phthalic anhydride and 50 mL of deionized water into a 125 mL Erlenmeyer flask.

-

Add a few boiling chips to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle.

-

Continue heating under reflux for 15-20 minutes. Phthalic anhydride will initially melt and then slowly dissolve as it reacts with the water to form the more soluble this compound.

-

After the reflux period, remove the heat source and allow the solution to cool slightly.

-

Proceed directly to the recrystallization protocol for purification of the crude product.

Purification by Recrystallization

This protocol is used to purify the crude this compound synthesized above. This compound's high solubility in hot water and low solubility in cold water make water an excellent solvent for recrystallization.[4]

Materials:

-

Crude this compound solution (from synthesis)

-

Deionized water (hot and ice-cold)

-

Erlenmeyer flasks (50 mL or 125 mL)

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

If the crude this compound solution from the synthesis step contains any solid impurities, perform a hot gravity filtration. If the solution is clear, proceed to step 2.

-

Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals.

-

Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize the yield of precipitated crystals.[1][4]

-

Set up a vacuum filtration apparatus with a Buchner funnel and a properly sized filter paper.

-

Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.

-

Turn on the vacuum and collect the crystals by pouring the cold slurry into the Buchner funnel.

-

Wash the collected crystals with two small portions of ice-cold deionized water to remove any soluble impurities.

-

Allow the crystals to dry on the filter with the vacuum running for several minutes.

-

Transfer the purified crystals to a watch glass and allow them to air dry completely.

-

Once dry, determine the mass of the isolated crystals to calculate the percent yield and measure the melting point for characterization.

Characterization Protocols

Melting Point Determination:

-

Place a small amount of the dry, purified this compound into a capillary tube.

-

Use a standard melting point apparatus to determine the temperature range over which the solid melts.

-

Pure this compound should melt with decomposition around 207-211 °C.[1][6] A broad melting range may indicate the presence of impurities.

NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated acetone, DMSO-d6) in a small vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the tube should be approximately 4 cm.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 3. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. youtube.com [youtube.com]

- 7. osha.gov [osha.gov]

An In-depth Technical Guide to Phthalic Acid Isomers and Their Nomenclature

Phthalic acid and its isomers, isothis compound and terethis compound, represent a fundamental class of aromatic dicarboxylic acids. With the chemical formula C₆H₄(COOH)₂, these compounds consist of a benzene (B151609) ring substituted with two carboxyl groups.[1] Their structural differences, arising from the relative positions of these functional groups, dictate their distinct physical and chemical properties, which in turn govern their synthesis and vast industrial applications. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the nomenclature, properties, synthesis, and primary uses of these critical chemical building blocks.

Nomenclature and Structure

The three isomers of benzenedicarboxylic acid are distinguished by the substitution pattern of the carboxyl groups on the benzene ring.[2] The nomenclature and structure for each are as follows:

-

This compound (ortho-isomer) : The carboxyl groups are on adjacent carbons. Its IUPAC name is Benzene-1,2-dicarboxylic acid .[2][3]

-

Isothis compound (meta-isomer) : The carboxyl groups are separated by one carbon atom. Its IUPAC name is Benzene-1,3-dicarboxylic acid .[2][4]

-

Terethis compound (para-isomer) : The carboxyl groups are on opposite sides of the ring. Its IUPAC name is Benzene-1,4-dicarboxylic acid .[5][6]

Comparative Physical and Chemical Properties

The distinct substitution patterns of the isomers lead to significant differences in their physical properties, such as melting point, density, and solubility. These properties are critical for their purification and processing in industrial applications.

| Property | This compound (ortho-) | Isothis compound (meta-) | Terethis compound (para-) |

| IUPAC Name | Benzene-1,2-dicarboxylic acid | Benzene-1,3-dicarboxylic acid | Benzene-1,4-dicarboxylic acid |

| CAS Number | 88-99-3[3] | 121-91-5[7] | 100-21-0[8] |

| Molar Mass | 166.132 g/mol [3][9] | 166.13 g/mol | 166.13 g/mol [5][6] |

| Appearance | White crystalline solid[3] | White crystalline powder[7] | White crystalline solid[8] |

| Density | 1.593 g/cm³[3][9] | - | 1.522 g/cm³[6] |

| Melting Point | 207 °C (decomposes)[3][10] | 345-348 °C | Sublimes at >300 °C[8] |

| Solubility in Water | 0.6 g/100 mL[3][9] | Insoluble in cold water[7] | Very low (~0.0015 g/100mL at 20°C)[5] |

| Acidity (pKa) | pKa1 = 2.89, pKa2 = 5.51[3][11] | - | pKa = 3.54[6] |

This compound is a dibasic acid, and its monopotassium salt, potassium hydrogen phthalate (B1215562), is a primary standard in analytical chemistry.[3][11] Terethis compound's high melting point and low solubility are due to its symmetrical structure, which allows for strong intermolecular hydrogen bonding.[6] Isothis compound is used to reduce the crystallinity of PET, which improves clarity for bottle manufacturing.[12][13]

Synthesis of this compound Isomers

The primary industrial route for producing all three isomers is the catalytic oxidation of the corresponding xylene isomers (ortho-xylene, meta-xylene, and para-xylene).

This compound can also be produced via the oxidation of naphthalene, which yields phthalic anhydride (B1165640), subsequently hydrolyzed to the acid.[3] The industrial production of terethis compound is dominated by the Amoco process, which involves the air oxidation of p-xylene in acetic acid, utilizing cobalt-manganese-bromide as a catalyst.[5][14]

Experimental Protocol: Catalytic Oxidation of p-Xylene to Terethis compound

This protocol outlines a laboratory-scale synthesis representative of the industrial Amoco process.

Objective: To synthesize terethis compound via the liquid-phase air oxidation of p-xylene.

Materials:

-

p-Xylene

-

Acetic acid (glacial)

-

Cobalt(II) acetate (B1210297) tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet, and temperature/pressure controls.

Procedure:

-

Catalyst Preparation: Prepare a catalyst solution by dissolving cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in glacial acetic acid. The typical solvent-to-xylene ratio is around 3:1 by weight.

-

Reactor Charging: Charge the high-pressure reactor with p-xylene and the catalyst-acetic acid solution.

-

Reaction Conditions: Seal the reactor and pressurize it with compressed air or a mixture of oxygen and nitrogen. Heat the reactor to the target temperature, typically between 175-225°C, while stirring vigorously to ensure proper mixing of the gas and liquid phases. The pressure is maintained between 15-30 atm.

-

Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure closely. The reaction is typically complete within 0.5 to 2 hours.

-

Product Recovery: After the reaction, cool the reactor to room temperature and carefully vent the excess pressure. The terethis compound product will precipitate out of the acetic acid solvent due to its low solubility.

-

Purification: Collect the crude terethis compound by filtration. Wash the solid product with fresh acetic acid and then with water to remove residual catalyst and solvent.

-

Drying: Dry the purified terethis compound in a vacuum oven to obtain a white crystalline powder.

Safety Precautions: This reaction involves flammable organic compounds and is conducted at high temperatures and pressures. All operations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The high-pressure reactor must be operated by trained personnel.

Industrial Applications

The applications of this compound isomers are vast and are dictated by their molecular structure. Terethis compound is a commodity chemical of immense importance, with millions of tons produced annually.[8]

| Isomer | Primary Form Used | Key Applications | End Products |

| This compound | Phthalic Anhydride | Plasticizers (Phthalates)[3][11] | Flexible PVC, Vinyl Upholstery, Cables |

| Dyes & Pigments[10][11] | Phenolphthalein, Anthraquinone | ||

| Unsaturated Polyester Resins | Fiberglass, Coatings | ||

| Isothis compound | Isothis compound | Co-monomer for PET[7][12] | Clear Drink Bottles, Food Packaging |

| High-Performance Polymers[7][13] | Nomex (Aramid Fibers), Polybenzimidazole | ||

| Unsaturated Polyester & Alkyd Resins[13] | High-Quality Gel Coats, Industrial Coatings | ||

| Terethis compound | Terethis compound | Polyethylene Terephthalate (PET)[8][14] | Polyester Fibers (Clothing), Plastic Bottles |

| Polybutylene Terephthalate (PBT)[14] | Automotive Parts, Electronic Components | ||

| Other Polymers & Chemicals[14] | Plasticizers, Specialty Polymers |

The linear and symmetrical structure of terethis compound makes it an ideal monomer for forming the strong, crystalline fibers and films of PET.[15] Isothis compound, with its bent geometry, is used to disrupt crystallinity in polymers, enhancing clarity in PET bottles and improving the durability and chemical resistance of resins.[12][13] this compound is most commonly used in the form of its anhydride to produce phthalate esters, which act as plasticizers to impart flexibility to PVC.[3][11]

References

- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]

- 2. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. helixchrom.com [helixchrom.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Terephthalic_acid [chemeurope.com]

- 7. Isothis compound | 121-91-5 [chemicalbook.com]

- 8. Terethis compound | 100-21-0 [chemicalbook.com]

- 9. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 10. This compound - Formula, Structure, And Properties | Turito [turito.com]

- 11. This compound: Properties, Synthesis, Uses & Formula Explained [vedantu.com]

- 12. ISOthis compound - Ataman Kimya [atamanchemicals.com]

- 13. thechemco.com [thechemco.com]

- 14. nbinno.com [nbinno.com]

- 15. TEREPHTALIC ACID - Ataman Kimya [atamanchemicals.com]

Spectroscopic data of phthalic acid (IR, NMR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Phthalic Acid

Introduction

This compound (1,2-benzenedicarboxylic acid) is an aromatic dicarboxylic acid with the formula C₆H₄(CO₂H)₂.[1] It is a key chemical intermediate in the production of plasticizers, dyes, and polymers. For researchers, scientists, and professionals in drug development, accurate structural elucidation and characterization are paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols, and a logical workflow for its analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[2] The IR spectrum of this compound reveals characteristic absorptions for the hydroxyl (O-H), carbonyl (C=O), and aromatic ring structures.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1280-1300 | C-O stretch | Carboxylic Acid |

| 3030-3100 | C-H stretch | Aromatic |

| 1580-1600 | C=C stretch | Aromatic Ring |

| 740-780 | C-H bend | ortho-disubstituted Aromatic |

Note: Specific peak positions can vary slightly based on the sample preparation method and instrument.

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet method is a common technique for preparing solid samples for transmission IR analysis.[3][4]

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture should be ground to a fine, consistent powder to minimize light scattering.[5]

-

Pellet Formation: Transfer the powder to a pellet press. Apply high pressure (typically several tons) to form a thin, transparent, or translucent KBr disk.[3] Cloudiness in the disk can indicate insufficient grinding or moisture.[5]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: First, obtain a background spectrum of the empty spectrometer to account for atmospheric and instrumental responses.[6]

-

Sample Scan: Run the scan with the sample in place. The instrument's software will ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.[6]

-

Post-Analysis: Clean all equipment thoroughly to avoid cross-contamination.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR identifies the different types of protons, while ¹³C NMR identifies the different types of carbon atoms.

Table 2: ¹H and ¹³C NMR Data for this compound

| Spectrum | Solvent | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR | DMSO-d₆ | ~13.0 (broad singlet) | Carboxylic acid protons (-COOH) |

| ~7.70 | Aromatic protons (H-3, H-6) | ||

| ~7.60 | Aromatic protons (H-4, H-5) | ||

| ¹³C NMR | DMSO-d₆ | ~167.4 | Carbonyl carbons (-COOH) |

| ~132.3 | Aromatic carbons (C-1, C-2) | ||

| ~130.9 | Aromatic carbons (C-4, C-5) | ||

| ~128.6 | Aromatic carbons (C-3, C-6) |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary with solvent and concentration. The data presented is based on spectra run in DMSO-d₆.[7][8]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[7] The choice of solvent is critical, and it should dissolve the sample well without having signals that overlap with the analyte peaks.[9]

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve a homogeneous magnetic field across the sample volume.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.[10][11]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This involves phasing, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] Electron Impact (EI) is a common ionization method where high-energy electrons bombard the sample, causing ionization and fragmentation. This fragmentation pattern provides a "fingerprint" that aids in structural identification.

Table 3: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Ion Identity/Fragment |

| 166 | ~13 | [M]⁺ (Molecular Ion) |

| 149 | ~20 | [M - OH]⁺ |

| 148 | ~18 | [M - H₂O]⁺ |

| 122 | ~98 | [M - CO₂]⁺ |

| 105 | 100 (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |

| 104 | ~74 | [M - 2CO₂H]⁺ or [C₆H₄CO]⁺ |

| 76 | ~71 | [C₆H₄]⁺ |

Source: Data compiled from various spectral databases.[7] Relative intensities can vary between instruments.

Experimental Protocol: Electron Impact (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the solid this compound sample is introduced into the ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample into the gas phase within the high-vacuum environment of the spectrometer.[12][13]

-

Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14] This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[13]

-

Fragmentation: The molecular ion is often formed with excess energy, causing it to break apart into smaller, charged fragment ions and neutral radicals. This fragmentation is characteristic of the molecule's structure.[13][15]

-

Mass Analysis: The newly formed ions (both molecular and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[12][13]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio. The most abundant ion is designated as the base peak with 100% relative intensity.[12]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. webassign.net [webassign.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. This compound(88-99-3) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 15. thiele.ruc.dk [thiele.ruc.dk]

An In-depth Technical Guide to the Solubility of Phthalic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phthalic acid in a range of common organic solvents. Understanding the solubility of this dicarboxylic acid is critical for its application in various fields, including the synthesis of plasticizers, polymers, and active pharmaceutical ingredients. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the potential for hydrogen bonding. The following tables summarize the mole fraction solubility of this compound in various organic solvents at different temperatures, as determined by experimental studies.

Solubility in Alcohols

This compound exhibits significant solubility in alcohols, which generally increases with temperature.

| Temperature (K) | Methanol | Ethanol | n-Propanol | iso-Propanol | n-Butanol | iso-Butanol | sec-Butanol | tert-Butanol |

| 292.25 | 0.1132 | 0.0987 | 0.0845 | 0.0756 | 0.0712 | 0.0654 | 0.0698 | 0.0789 |

| 298.15 | 0.1345 | 0.1178 | 0.1012 | 0.0903 | 0.0856 | 0.0789 | 0.0834 | 0.0945 |

| 303.15 | 0.1589 | 0.1398 | 0.1203 | 0.1076 | 0.1023 | 0.0945 | 0.0998 | 0.1123 |

| 313.15 | 0.2112 | 0.1876 | 0.1623 | 0.1456 | 0.1387 | 0.1287 | 0.1356 | 0.1523 |

| 323.15 | 0.2789 | 0.2487 | 0.2156 | 0.1945 | 0.1856 | 0.1723 | 0.1812 | 0.2034 |

| 333.15 | 0.3645 | 0.3256 | 0.2823 | 0.2543 | 0.2434 | 0.2267 | 0.2387 | 0.2678 |

| 343.15 | 0.4712 | 0.4212 | 0.3654 | 0.3289 | 0.3156 | 0.2945 | 0.3098 | 0.3456 |

| 353.35 | 0.5987 | 0.5367 | 0.4678 | 0.4201 | 0.4034 | 0.3765 | 0.3956 | 0.4423 |

Solubility in Other Organic Solvents

The solubility of this compound has been investigated in a variety of other organic solvents.[1][2] The general trend of increasing solubility with temperature is also observed in these systems.[1][2] In solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMAC), this compound demonstrates high solubility.[2]

| Temperature (K) | Propionic Acid | N-Methylformamide | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAC) | Dimethyl Sulfoxide (DMSO) | N-Methylpyrrolidone (NMP) | Acetonitrile |

| 286.35 | 0.0189 | 0.1023 | 0.2567 | 0.1897 | 0.2012 | 0.1234 | 0.0345 |

| 293.15 | 0.0245 | 0.1256 | 0.3012 | 0.2234 | 0.2456 | 0.1567 | 0.0456 |

| 298.15 | 0.0298 | 0.1456 | 0.3456 | 0.2567 | 0.2897 | 0.1897 | 0.0567 |

| 303.15 | 0.0356 | 0.1678 | 0.3987 | 0.2987 | 0.3345 | 0.2234 | 0.0678 |

| 313.15 | 0.0487 | 0.2189 | 0.5012 | 0.3876 | 0.4234 | 0.2987 | 0.0912 |

| 323.15 | 0.0654 | 0.2789 | 0.6234 | 0.4897 | 0.5321 | 0.3876 | 0.1234 |

| 338.75 | 0.0987 | 0.3876 | 0.8012 | 0.6543 | 0.6987 | 0.5213 | 0.1876 |

Solubility in Acetic Acid and its Aqueous Mixtures

The solubility of this compound in acetic acid and its mixtures with water is of industrial relevance.[3][4][5] An interesting phenomenon is observed where at temperatures above approximately 325.2 K, the solubility of this compound is greater in aqueous acetic acid (e.g., 80% mass fraction of acetic acid) than in pure acetic acid.[3][4]

| Temperature (K) | Acetic Acid (100%) | Acetic Acid (95% w/w) | Acetic Acid (90% w/w) | Acetic Acid (85% w/w) | Acetic Acid (80% w/w) |

| 298.3 | 0.0856 | 0.0789 | 0.0723 | 0.0654 | 0.0587 |

| 308.2 | 0.1087 | 0.1001 | 0.0912 | 0.0823 | 0.0734 |

| 318.1 | 0.1365 | 0.1256 | 0.1145 | 0.1034 | 0.0923 |

| 327.9 | 0.1701 | 0.1567 | 0.1432 | 0.1298 | 0.1165 |

| 337.8 | 0.2112 | 0.1945 | 0.1776 | 0.1612 | 0.1445 |

| 347.6 | 0.2601 | 0.2398 | 0.2189 | 0.1987 | 0.1789 |

| 357.5 | 0.3187 | 0.2945 | 0.2689 | 0.2434 | 0.2187 |

| 367.9 | 0.3887 | 0.3598 | 0.3278 | 0.2967 | 0.2654 |

Solubility in Acetic Acid and o-Xylene Mixtures

The solubility of this compound has also been measured in binary mixtures of acetic acid and o-xylene.[6]

| Temperature (K) | Mole Fraction of Acetic Acid in Solvent | Mole Fraction Solubility of this compound |

| 293.15 | 1.0000 | 0.0789 |

| 293.15 | 0.8987 | 0.0654 |

| 293.15 | 0.7965 | 0.0543 |

| 293.15 | 0.6932 | 0.0456 |

| 293.15 | 0.5887 | 0.0378 |

| 303.15 | 1.0000 | 0.1023 |

| 303.15 | 0.8987 | 0.0856 |

| 303.15 | 0.7965 | 0.0712 |

| 303.15 | 0.6932 | 0.0598 |

| 303.15 | 0.5887 | 0.0498 |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for reliable data. The following sections detail two common experimental methods for measuring the solubility of a solid compound like this compound in an organic solvent.

Static Analytical Gravimetric Method

This is a classical and widely used method for determining equilibrium solubility.[7][8][9][10][11]

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated liquid phase is then determined gravimetrically.

Apparatus and Materials:

-

Thermostatically controlled water bath or shaker

-

Jacketed glass vessel with a magnetic stirrer

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

This compound (high purity)

-

Organic solvent (analytical grade)

Procedure:

-

Preparation of the Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and placed in the thermostatic bath set to the desired temperature. The solution is continuously stirred to ensure thorough mixing and facilitate the attainment of equilibrium. The system is typically left to equilibrate for several hours (e.g., 24-48 hours) to ensure that the dissolution and precipitation rates are equal.

-

Sampling: Once equilibrium is reached, stirring is stopped, and the excess solid is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-heated syringe fitted with a filter to prevent any undissolved solid particles from being collected.

-

Gravimetric Analysis: A known mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound).

-

Mass Determination: After complete evaporation of the solvent, the container with the dried this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated as the mass of dissolved this compound per mass of the solvent or as a mole fraction.

Laser Dynamic Method

This is a more modern and often faster method for determining the temperature at which a solid-liquid mixture of known composition becomes a homogeneous solution.[12][13][14][15]

Principle: A laser beam is passed through a suspension of the solute in the solvent. As the temperature is slowly increased, the solid dissolves, and the intensity of the transmitted laser light increases. The temperature at which the light intensity reaches a maximum and stabilizes corresponds to the dissolution temperature for that specific composition.

Apparatus and Materials:

-

Jacketed glass vessel with a magnetic stirrer

-

Laser generator and a photodetector

-

Programmable temperature controller and circulator

-

Calibrated thermometer

-

Analytical balance

-

This compound (high purity)

-

Organic solvent (analytical grade)

Procedure:

-

Sample Preparation: A precise amount of this compound and the organic solvent are weighed directly into the jacketed glass vessel to create a mixture of known composition.

-

Experimental Setup: The vessel is placed in the apparatus, and the laser beam is aligned to pass through the suspension and onto the photodetector.

-

Heating and Monitoring: The temperature of the system is slowly increased at a controlled rate (e.g., 0.1-0.5 K/min) while the mixture is continuously stirred. The intensity of the transmitted laser light is monitored and recorded as a function of temperature.

-

Determination of Dissolution Point: The temperature at which the last solid particle dissolves is marked by a sharp increase in the transmitted light intensity, which then plateaus. This temperature is recorded as the solubility temperature for the prepared composition.

-

Data Collection: The process is repeated for different compositions of this compound and the solvent to generate a solubility curve over a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of this compound solubility using the static analytical gravimetric method.

Caption: Workflow for determining this compound solubility via the static gravimetric method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

- 10. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]

An In-depth Technical Guide to the Acidity Constants and pKa of Phthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and dissociation constants (pKa) of phthalic acid, a crucial parameter in analytical chemistry, materials science, and pharmaceutical development. Understanding the ionization behavior of this dicarboxylic acid is fundamental for applications ranging from buffer preparation to predicting its interaction in biological systems. This document outlines the key quantitative data, detailed experimental methodologies for their determination, and visual representations of the underlying chemical processes and workflows.

Quantitative Data: Acidity and Dissociation Constants of this compound

This compound (Benzene-1,2-dicarboxylic acid) is a diprotic acid, meaning it can donate two protons in a stepwise manner. Each dissociation step is characterized by a specific acid dissociation constant (Ka) and its corresponding pKa value (-log₁₀(Ka)). These constants are temperature-dependent and are typically reported at 25°C.

The two dissociation equilibria are as follows:

First Dissociation: H₂C₈H₄O₄ (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + HC₈H₄O₄⁻ (aq)

Second Dissociation: HC₈H₄O₄⁻ (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + C₈H₄O₄²⁻ (aq)

The following table summarizes the acidity and dissociation constants for this compound at 25°C.

| Parameter | Value (First Dissociation) | Value (Second Dissociation) | Reference(s) |

| pKa | 2.89 | 5.51 | [1][2] |

| pKa (alternative value) | 2.950 | 5.408 | [3] |

| Ka | 1.29 x 10⁻³ | 3.09 x 10⁻⁶ | Calculated from pKa=2.89 and 5.51 |

| Ka (alternative value) | 1.12 x 10⁻³ | 3.91 x 10⁻⁶ | [3] |

Note: Variations in reported pKa values can arise from differences in experimental conditions, such as ionic strength and the specific methodology employed.

Experimental Protocols: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa values of weak acids.[4] This technique involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the resulting change in pH with a pH meter.

Materials and Apparatus

-

Reagents:

-

This compound (analytical grade)

-

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Potassium Hydrogen Phthalate (KHP) (primary standard for NaOH standardization)

-

Deionized water

-

Standard pH buffer solutions (pH 4.00, 7.00, and 10.00)

-

-

Apparatus:

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

250 mL beaker

-

Volumetric flasks and pipettes

-

Analytical balance

-

Detailed Methodology

Step 1: Preparation of Solutions

-

Standardization of ~0.1 M NaOH Solution:

-

Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker and dissolve it in about 50 mL of deionized water.

-

Add a few drops of phenolphthalein (B1677637) indicator.

-

Titrate with the ~0.1 M NaOH solution until a faint pink color persists.

-

Calculate the exact molarity of the NaOH solution. Repeat the standardization at least twice more and average the results.[5]

-

-

Preparation of this compound Solution:

-

Accurately weigh approximately 0.2 g of this compound into a 250 mL beaker.

-

Dissolve the acid in approximately 100 mL of deionized water. Gentle warming may be required to fully dissolve the sample.[5]

-

Step 2: Calibration of the pH Meter

-

Calibrate the pH meter using the standard buffer solutions of pH 4.00, 7.00, and 10.00 according to the manufacturer's instructions.[6]

Step 3: Potentiometric Titration of this compound

-

Place the beaker containing the this compound solution on a magnetic stirrer and add a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and will not be struck by the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

-

Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the NaOH solution. After each addition, allow the solution to stir and the pH reading to stabilize before recording the pH and the total volume of NaOH added.[7]

-

As the pH begins to change more rapidly, decrease the volume of the increments (e.g., to 0.1-0.2 mL) to obtain a fine-grained titration curve around the equivalence points.[8]

-

Continue the titration until the pH has leveled off after the second equivalence point (e.g., around pH 11-12).

Step 4: Data Analysis

-

Plot the Titration Curve: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve will show two inflection points, corresponding to the two equivalence points.

-

Determine the Equivalence Points (Vₑ₁ and Vₑ₂): The equivalence points are the points of steepest slope on the titration curve. These can be determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V) of the titration curve. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence volume.

-

Determine the pKa Values:

Visualizations